

# 4-Chloro-2,3,5-trimethoxyaniline molecular structure

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## Compound of Interest

Compound Name: 4-Chloro-2,3,5-trimethoxyaniline

Cat. No.: B3291224

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## Technical Guide: 4-Chloro-2,3,5-trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2,3,5-trimethoxyaniline**, a substituted aniline of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict its physicochemical properties, spectroscopic signature, and potential biological activities. Detailed hypothetical protocols for its synthesis and characterization are provided to guide researchers in its preparation and evaluation. Furthermore, potential signaling pathways for investigation are proposed based on the known biological effects of similar chemical entities.

## Molecular Structure and Properties

**4-Chloro-2,3,5-trimethoxyaniline** is a halogenated and polymethoxylated aromatic amine. Its structure is characterized by a benzene ring substituted with a chlorine atom, three methoxy groups, and an amino group.

Table 1: Predicted Physicochemical Properties of **4-Chloro-2,3,5-trimethoxyaniline**

Property	Predicted Value	Data Source/Method
Molecular Formula	$C_9H_{12}ClNO_3$	Inferred from structure
Molecular Weight	217.65 g/mol	Calculated from formula
Appearance	White to off-white crystalline solid	Analogy to similar compounds
Melting Point	110-120 °C	Analogy to trimethoxyanilines
Boiling Point	> 300 °C (decomposes)	Analogy to similar compounds
Solubility	Soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in water	General property of substituted anilines

## Hypothetical Synthesis Protocol

The synthesis of **4-Chloro-2,3,5-trimethoxyaniline** can be envisioned through a multi-step process starting from a commercially available precursor. A plausible route involves the chlorination of a trimethoxynitrobenzene derivative followed by the reduction of the nitro group.

## Experimental Protocol: Synthesis of **4-Chloro-2,3,5-trimethoxyaniline**

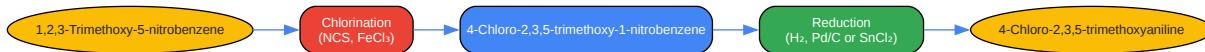
### Step 1: Chlorination of 1,2,3-Trimethoxy-5-nitrobenzene

- Reaction Setup: To a solution of 1,2,3-trimethoxy-5-nitrobenzene (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq).
- Catalyst: A catalytic amount of a Lewis acid (e.g.,  $FeCl_3$ ) or a protic acid (e.g.,  $H_2SO_4$ ) can be added to facilitate the electrophilic aromatic substitution.
- Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain 4-chloro-2,3,5-trimethoxy-1-nitrobenzene.

#### Step 2: Reduction of 4-Chloro-2,3,5-trimethoxy-1-nitrobenzene

- Reaction Setup: Dissolve the purified 4-chloro-2,3,5-trimethoxy-1-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.
- Reducing Agent: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H<sub>2</sub> gas with a Pd/C catalyst) or chemical reduction (e.g., SnCl<sub>2</sub>·2H<sub>2</sub>O in ethanol, or iron powder in acidic medium).[1][2][3][4]
- Reaction Conditions: For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature until the starting material is consumed (monitored by TLC). For chemical reduction, heat the reaction mixture at reflux for several hours.
- Work-up: After the reaction is complete, filter off the catalyst (for hydrogenation) or the solid residues. Neutralize the reaction mixture if an acid was used.
- Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude **4-Chloro-2,3,5-trimethoxyaniline** can be further purified by recrystallization or column chromatography.



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Caption: Proposed synthetic workflow for **4-Chloro-2,3,5-trimethoxyaniline**.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Chloro-2,3,5-trimethoxyaniline**, based on the analysis of structurally related compounds.[5][6][7]

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 6.5 - 6.8	s	1H	Aromatic H
~ 4.5 - 5.5	br s	2H	-NH <sub>2</sub>
~ 3.8 - 4.0	s	9H	3 x -OCH <sub>3</sub>

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 150 - 155	C-OCH <sub>3</sub>
~ 140 - 145	C-NH <sub>2</sub>
~ 135 - 140	C-OCH <sub>3</sub>
~ 120 - 125	C-Cl
~ 115 - 120	C-OCH <sub>3</sub>
~ 100 - 105	C-H
~ 55 - 60	-OCH <sub>3</sub>

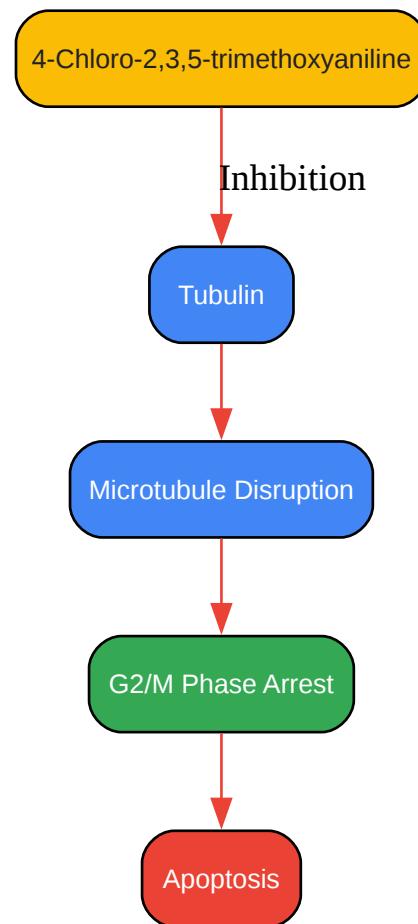
Table 4: Predicted IR and Mass Spectrometry Data

Spectroscopic Method	Key Predicted Peaks/Signals
IR (KBr, $\text{cm}^{-1}$ )	3400-3500 (N-H stretch), 2950-3050 (C-H aromatic), 2800-2900 (C-H aliphatic), 1600-1620 (N-H bend), 1500-1550 (C=C aromatic), 1200-1300 (C-O stretch), 700-800 (C-Cl stretch)
Mass Spectrometry (EI)	m/z (%): 217/219 ( $\text{M}^+/\text{M}^++2$ , isotopic pattern for Cl), fragments corresponding to loss of $\text{CH}_3$ , $\text{OCH}_3$ , and Cl.

## Potential Biological Activity and Signaling Pathways

Substituted anilines are a class of compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Specifically, molecules with multiple methoxy substitutions on a phenyl ring are known to interact with various biological targets. For instance, combretastatins, which feature a trimethoxyphenyl ring, are potent inhibitors of tubulin polymerization.[\[9\]](#)

Given the structural similarity of **4-Chloro-2,3,5-trimethoxyaniline** to known bioactive molecules, it is plausible that it may exhibit cytotoxic or anti-proliferative effects. A potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

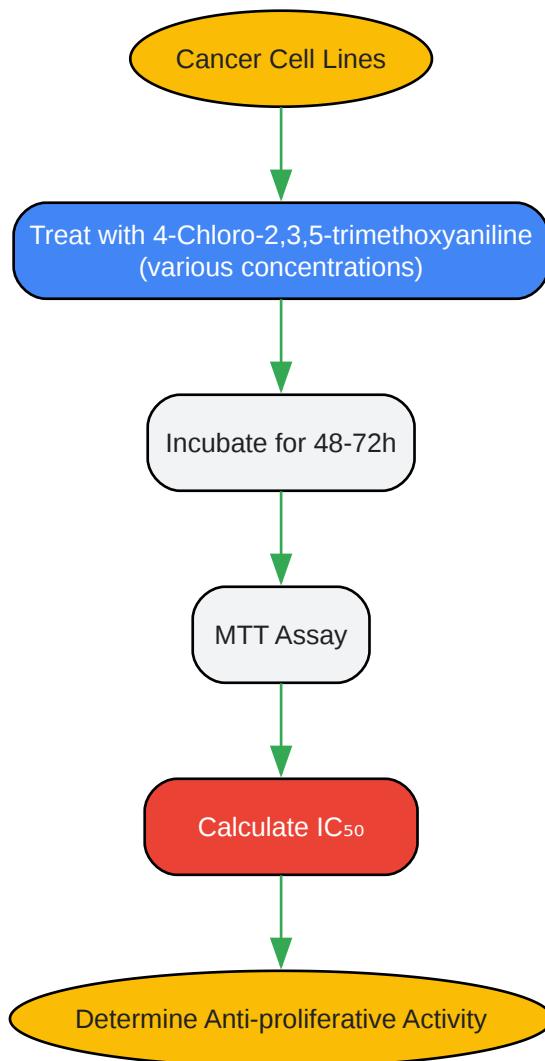


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Caption: Hypothetical signaling pathway for the anti-cancer activity of **4-Chloro-2,3,5-trimethoxyaniline**.

## Experimental Protocol: In Vitro Anti-proliferative Assay

- Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).
- Treatment: Seed cells in 96-well plates and treat with increasing concentrations of **4-Chloro-2,3,5-trimethoxyaniline** for 48-72 hours.
- Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.
- Data Analysis: Calculate the  $IC_{50}$  value (the concentration of compound that inhibits cell growth by 50%).



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Caption: Workflow for evaluating the in vitro anti-proliferative activity.

## Conclusion

This technical guide provides a foundational understanding of **4-Chloro-2,3,5-trimethoxyaniline** by leveraging data from analogous compounds. The proposed synthetic route and predicted spectroscopic data offer a practical starting point for its chemical synthesis and characterization. Furthermore, the exploration of its potential biological activities, based on the established pharmacology of structurally related molecules, highlights its promise as a candidate for further investigation in drug discovery programs, particularly in the area of oncology. The provided experimental protocols offer a clear framework for researchers to begin exploring the therapeutic potential of this novel compound.

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